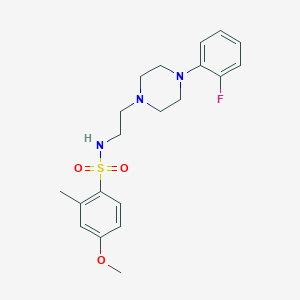
N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide is a complex organic compound characterized by its unique molecular structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the piperazine ring
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques are often employed to achieve the desired product quality.
化学反应分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Formation of corresponding sulfonic acids or esters.
Reduction: Production of reduced derivatives with altered functional groups.
Substitution: Introduction of different substituents on the aromatic ring.
科学研究应用
Anticancer Activity
Research has indicated that compounds similar to N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide exhibit promising anticancer properties. For instance, studies have shown that piperazine derivatives can induce apoptosis in various cancer cell lines, including:
- HCT-116 (colon cancer)
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
A quantitative structure–activity relationship (QSAR) analysis was employed to optimize the design of these compounds, leading to enhanced cytotoxicity against cancer cells .
Nucleoside Transporter Inhibition
The compound has been evaluated for its inhibitory effects on equilibrative nucleoside transporters (ENTs), which are critical in regulating adenosine levels and influencing chemotherapy outcomes. A specific derivative of this compound was found to selectively inhibit ENT2 over ENT1, suggesting potential applications in enhancing the efficacy of nucleoside-based therapies .
Antimicrobial Properties
Research has also explored the antimicrobial potential of sulfonamide derivatives, including those with piperazine structures. These compounds have demonstrated activity against various bacterial strains, indicating their usefulness in developing new antibacterial agents .
Table 1: Summary of Biological Activities
作用机制
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may bind to certain receptors or enzymes, leading to modulation of biological processes. The exact mechanism can vary depending on the specific application and context.
相似化合物的比较
This compound is unique in its structure and properties compared to similar compounds. Some similar compounds include:
N-(4-(4-(2-fluorophenyl)piperazin-1-yl)phenyl)benzamide
N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzenesulfonamide
N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)acetamide
These compounds share the piperazine core and fluorophenyl group but differ in their substituents and functional groups, leading to variations in their chemical behavior and applications.
生物活性
N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and enzyme inhibition. This article synthesizes findings from various studies to provide a comprehensive overview of the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features several key structural components:
- Piperazine Ring : A common motif in many pharmacologically active compounds.
- Fluorophenyl Group : Imparts specific electronic properties that may enhance binding affinity to biological targets.
- Methoxy and Sulfonamide Groups : Contribute to the compound's solubility and stability.
Structural Formula
- Tyrosinase Inhibition : The compound has been explored as a potential inhibitor of tyrosinase, an enzyme implicated in melanin biosynthesis. Inhibition of this enzyme can be beneficial in treating hyperpigmentation disorders. Studies have shown that derivatives containing piperazine moieties exhibit significant inhibitory effects on tyrosinase activity, with some compounds demonstrating IC50 values in the low micromolar range .
- Neuropharmacological Effects : The piperazine structure is also associated with activity at various neurotransmitter receptors, including serotonin and dopamine receptors. This suggests potential applications in treating psychiatric disorders or neurodegenerative diseases.
Study 1: Tyrosinase Inhibition
A study evaluated the inhibitory effects of piperazine derivatives on tyrosinase from Agaricus bisporus. The compound demonstrated competitive inhibition with an IC50 value significantly lower than that of standard inhibitors like kojic acid . The docking studies indicated favorable binding interactions within the active site of the enzyme.
Study 2: Neuropharmacological Assessment
Research focusing on similar piperazine derivatives highlighted their potential as muscarinic receptor antagonists. These compounds showed promise in preclinical models for treating neurological diseases by modulating cholinergic signaling pathways .
Table of Biological Activities
属性
IUPAC Name |
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-4-methoxy-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26FN3O3S/c1-16-15-17(27-2)7-8-20(16)28(25,26)22-9-10-23-11-13-24(14-12-23)19-6-4-3-5-18(19)21/h3-8,15,22H,9-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBBVJEBKRWDFLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)S(=O)(=O)NCCN2CCN(CC2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













